4,8-Dichloro-5-methoxyquinoline
Overview
Description
4,8-Dichloro-5-methoxyquinoline is a chemical compound with the molecular formula C10H7Cl2NO and a molecular weight of 228.08 . It is used in proteomics research .
Molecular Structure Analysis
The molecular structure of 4,8-Dichloro-5-methoxyquinoline consists of a quinoline core, which is a bicyclic compound that consists of a pyridine ring fused to phenol . It has two chlorine atoms at the 4th and 8th positions and a methoxy group at the 5th position .Physical And Chemical Properties Analysis
4,8-Dichloro-5-methoxyquinoline is a solid substance that should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Application in Cancer Research
Specific Scientific Field
Comprehensive and Detailed Summary of the Application
4,8-Dichloro-5-methoxyquinoline is a derivative of quinoline, which has been found to have potential applications in cancer research. Specifically, it has been studied as a potential inhibitor of Enhancer of Zeste Homologue 2 (EZH2), a protein that has been linked to many types of cancer .
Detailed Description of the Methods of Application or Experimental Procedures
A series of quinoline derivatives was synthesized and biologically evaluated as EZH2 inhibitors. Structure-activity relationship (SAR) studies led to the discovery of a specific compound, 5-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinolin-4-amine (5k), which displayed inhibitory activity against EZH2 .
Thorough Summary of the Results or Outcomes Obtained
The compound 5k displayed an IC50 value of 1.2 μM against EZH2, indicating its potential as an inhibitor. It also decreased the global H3K27me3 level in cells and showed good anti-viability activities against two tumor cell lines .
Safety And Hazards
The safety information for 4,8-Dichloro-5-methoxyquinoline indicates that it may be harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Future Directions
properties
IUPAC Name |
4,8-dichloro-5-methoxyquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2NO/c1-14-8-3-2-7(12)10-9(8)6(11)4-5-13-10/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLLFNOPKTYVFBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=NC2=C(C=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50491469 | |
Record name | 4,8-Dichloro-5-methoxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50491469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,8-Dichloro-5-methoxyquinoline | |
CAS RN |
63010-44-6 | |
Record name | 4,8-Dichloro-5-methoxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50491469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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